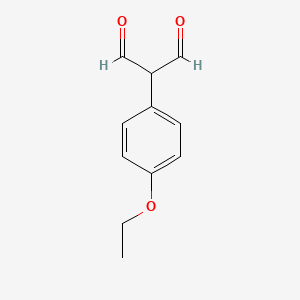

2-(4-Ethoxyphenyl)malondialdehyde

説明

Contextualization as a Substituted Malondialdehyde Derivative

Malondialdehyde (MDA) is a simple dialdehyde (B1249045) that exists primarily in its enol form. wikipedia.org Substituted malondialdehydes, such as 2-(4-ethoxyphenyl)malondialdehyde, are compounds where one of the hydrogen atoms on the central carbon of the propanedial (B3416024) backbone is replaced by another group. researchgate.net In this case, the substituent is a 4-ethoxyphenyl group. This substitution is significant as it introduces aromatic and ether functionalities into the molecule, influencing its electronic properties, solubility, and reactivity compared to the parent malondialdehyde. The ethoxy group, in particular, can act as an electron-donating group, which can affect the reactivity of the aldehyde functions.

The fundamental structure of malondialdehyde and its derivatives is characterized by the presence of two aldehyde groups separated by a single carbon atom. wikipedia.org This 1,3-dicarbonyl arrangement is responsible for the compound's high reactivity and its tendency to exist as an enol.

Significance as a Versatile Organic Synthon in Synthetic Strategies

The primary significance of this compound in organic chemistry lies in its role as a versatile synthon. A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of more complex molecules. The two aldehyde groups of the malondialdehyde core can react with a wide range of nucleophiles, making it an ideal precursor for the synthesis of various heterocyclic compounds.

For instance, malondialdehydes are widely used in condensation reactions with compounds containing two nucleophilic centers, such as ureas, thioureas, and amidines, to form six-membered heterocyclic rings like pyrimidines. The reaction with hydrazines can yield pyrazoles, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. The 4-ethoxyphenyl substituent would be incorporated into the final heterocyclic structure, allowing for the synthesis of a library of substituted heterocycles with potential applications in medicinal chemistry and materials science. The reactivity of malondialdehyde with DNA bases like deoxyguanosine and deoxyadenosine (B7792050) to form adducts highlights its electrophilic nature, a key feature in its synthetic utility. nih.gov

Historical Development and Foundational Syntheses of Related Malondialdehyde Scaffolds

The parent compound, malondialdehyde, has been known for many years, often generated in situ due to its instability. wikipedia.org A common laboratory precursor is 1,1,3,3-tetramethoxypropane, which can be hydrolyzed under acidic conditions to yield malondialdehyde. wikipedia.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 849021-19-8 scbt.com |

| Molecular Formula | C₁₁H₁₂O₃ scbt.comuni.lu |

| Molecular Weight | 192.21 g/mol scbt.com |

| SMILES | CCOC1=CC=C(C=C1)C(C=O)C=O uni.lu |

| InChIKey | UMVPEMMGDFYAMW-UHFFFAOYSA-N uni.lu |

General Reactivity of the Malondialdehyde Synthon

| Reactant Type | Resulting Heterocycle |

| Urea (B33335) / Thiourea | Pyrimidines / Thiouracils |

| Hydrazine (B178648) | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Amidines | Pyrimidines |

| Primary Amines | Enaminones |

| Active Methylene (B1212753) Compounds | Benzene (B151609) derivatives (after cyclization) |

Structure

3D Structure

特性

IUPAC Name |

2-(4-ethoxyphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-8,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVPEMMGDFYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395201 | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-19-8 | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Ethoxyphenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Ethoxyphenyl Malondialdehyde

Retrosynthetic Analysis and Key Disconnections in the Compound's Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(4-Ethoxyphenyl)malondialdehyde, the key disconnections can be visualized as breaking the bonds formed during the synthesis.

A primary disconnection strategy involves the formylation of a precursor molecule. This suggests that the two aldehyde groups can be introduced onto a C3 synthon that already bears the 4-ethoxyphenyl group. A logical precursor, therefore, is a derivative of 4-ethoxyphenylacetic acid. This leads to the identification of the Vilsmeier-Haack reaction as a plausible synthetic route, where the malondialdehyde moiety is constructed from a suitable C2 and C1 source onto the activated methylene (B1212753) group of the acetic acid derivative.

Another retrosynthetic approach could involve the alkylation of a malondialdehyde equivalent with a 4-ethoxyphenyl halide. However, the reactivity and stability of malondialdehyde itself make this a less favorable strategy. Therefore, the formylation route is generally considered more practical.

Classical Approaches to Substituted Malondialdehyde Synthesis and Adaptations for this compound

The Vilsmeier-Haack reaction stands out as a classical and widely employed method for the formylation of activated aromatic and aliphatic compounds. numberanalytics.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). numberanalytics.comnumberanalytics.com

The synthesis of this compound via the Vilsmeier-Haack reaction involves the reaction of 4-ethoxyphenylacetic acid with the Vilsmeier reagent. The mechanism proceeds through the following key steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comyoutube.com This reaction is often exothermic and requires careful temperature control. numberanalytics.com

Electrophilic Attack: The activated methylene group of 4-ethoxyphenylacetic acid acts as a nucleophile, attacking the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound product. organic-chemistry.org

The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane. numberanalytics.com

In the synthesis of substituted malondialdehydes, functional group transformations and the use of protecting groups can be crucial, especially when dealing with more complex starting materials. For the synthesis of this compound from 4-ethoxyphenylacetic acid, the carboxylic acid group itself is reactive towards the Vilsmeier reagent. However, in this specific case, the reaction conditions can be controlled to favor formylation at the α-carbon.

In other classical approaches to malondialdehydes, protecting groups might be necessary. For instance, if a molecule contains other sensitive functional groups that could react with the Vilsmeier reagent, they would need to be protected prior to the formylation step. Common protecting groups for aldehydes and ketones, such as acetals, can be employed. wikipedia.org The hydrolysis of 1,1,3,3-tetramethoxypropane, a stable acetal (B89532) of malondialdehyde, is a common laboratory method to generate malondialdehyde in situ. wikipedia.org

Modern and Sustainable Green Chemistry Methodologies for Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. mdpi.com For the synthesis of malondialdehydes, green chemistry approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.

One such approach involves the use of alternative, less toxic reagents for the generation of the Vilsmeier reagent. For example, research has explored the use of phthaloyl dichloride with DMF, which produces phthalic anhydride (B1165640) as a recoverable byproduct. scirp.org Another green strategy is the use of water as a solvent, which is non-toxic and readily available. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases, contributing to a more energy-efficient process. mdpi.com

For the synthesis of substituted malondialdehydes, biocatalytic methods are also being explored. rsc.org These methods utilize enzymes to carry out specific chemical transformations under mild conditions, often with high selectivity and reduced environmental impact. While specific biocatalytic routes for this compound may not be widely established, the principles of biocatalysis offer a promising avenue for future research.

A patent describes a one-step synthesis of 2-bromomalondialdehyde using TEMPO as a catalyst and sodium hypochlorite (B82951) as an oxidant in water, highlighting a move towards milder and more efficient synthetic routes. google.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, both in laboratory and industrial settings. Key parameters that can be adjusted include:

Temperature: The formation of the Vilsmeier reagent is exothermic and often performed at low temperatures (e.g., 0°C). numberanalytics.comnumberanalytics.com The subsequent reaction with the substrate may require heating to proceed at a reasonable rate. ijpcbs.com

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. numberanalytics.com Dichloromethane, chloroform, and toluene (B28343) are common solvents for the Vilsmeier-Haack reaction. numberanalytics.comijpcbs.com

Ratio of Reagents: The stoichiometry of the reactants, particularly the ratio of DMF to POCl₃, can significantly impact the yield. numberanalytics.comnumberanalytics.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. nih.gov

Table 1: Factors Influencing Vilsmeier-Haack Reaction Yield

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Affects reagent formation and reaction rate. numberanalytics.com | 0°C for reagent formation, then room temperature or heating. numberanalytics.comijpcbs.com |

| Solvent | Impacts solubility and reaction rate. numberanalytics.com | Dichloromethane, 1,2-dichloroethane, chloroform, toluene. numberanalytics.comnumberanalytics.comijpcbs.com |

| Reagent Ratio | Influences yield and side product formation. numberanalytics.com | Optimized for each specific substrate. numberanalytics.com |

For industrial-scale production, factors such as cost-effectiveness of reagents, ease of handling, and scalability of the process become paramount.

Advanced Purification Techniques for Enhanced Purity

After the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. nih.gov The choice of eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve very high purity. nih.govscirp.org

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.

Extraction: Liquid-liquid extraction is often used during the workup process to separate the product from water-soluble impurities. nih.gov

Derivatization: In some cases, the malondialdehyde can be derivatized to facilitate purification or analysis. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA) forms stable, colored adducts that can be easily purified and quantified. scirp.orgnih.govnih.gov

Table 2: Purification Techniques for Malondialdehydes

| Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption. nih.gov | General purification of organic compounds. |

| HPLC | High-resolution separation based on partitioning. nih.govscirp.org | Analytical and preparative purification for high purity. |

| Crystallization | Separation based on differences in solubility. | Purification of solid products. |

| Extraction | Separation based on differential solubility in immiscible liquids. nih.gov | Workup and removal of water-soluble impurities. |

| Derivatization | Conversion to a derivative for easier separation/analysis. scirp.orgnih.gov | Analysis and purification via stable adducts. |

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound.

Chemical Reactivity and Mechanistic Investigations of 2 4 Ethoxyphenyl Malondialdehyde

Analysis of Enol-Keto Tautomerism and its Chemical Implications

Like other 1,3-dicarbonyl compounds, 2-(4-ethoxyphenyl)malondialdehyde exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comlibretexts.org The keto form possesses two aldehyde groups attached to a central carbon, while the enol form features a hydroxyl group and an aldehyde, conjugated through a carbon-carbon double bond.

The equilibrium position is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov In many 1,3-dicarbonyl systems, the enol form is significantly stabilized by the formation of a six-membered hydrogen-bonded ring and by conjugation. libretexts.org For this compound, the electron-donating nature of the 4-ethoxyphenyl group can further influence the electron density within the molecule, potentially affecting the stability of the conjugated enol system. It is anticipated that in non-polar solvents, the intramolecularly hydrogen-bonded enol tautomer would be a major species.

The existence of this tautomeric equilibrium has profound chemical implications. The keto form acts as a typical dialdehyde (B1249045), while the enol form provides a nucleophilic carbon center (the α-carbon) and a weakly acidic hydroxyl group, opening up diverse reaction pathways. masterorganicchemistry.com

Table 1: General Factors Influencing Enol-Keto Equilibrium in 1,3-Dicarbonyl Compounds

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Non-polar solvents favor the enol form. | Stabilization of the intramolecular hydrogen bond in the enol tautomer. |

| Intramolecular H-Bonding | Favors the enol form. | Formation of a stable six-membered ring. libretexts.org |

| Conjugation | Favors the enol form. | Extended π-system provides resonance stabilization. libretexts.org |

| Aromatic Substituent | Can influence enol content. | The electronic nature of the substituent can affect the stability of the conjugated system. |

Nucleophilic and Electrophilic Reactivity Patterns of the Compound

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior.

Nucleophilic Reactivity: The primary site of nucleophilic character is the α-carbon of the enol tautomer or the corresponding enolate formed under basic conditions. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo alkylation with alkyl halides.

Electrophilic Reactivity: The carbonyl carbons of the aldehyde groups are highly electrophilic and are susceptible to attack by a wide range of nucleophiles. nih.gov These reactions typically involve the addition of the nucleophile to the carbonyl group. Common nucleophiles that react with malondialdehyde and its derivatives include amines, hydrazines, and active methylene (B1212753) compounds. nih.govnih.gov The presence of the 4-ethoxyphenyl group may sterically hinder the approach of bulky nucleophiles to some extent.

Studies on Cyclization Reactions and Heterocycle Formation via this compound

Due to the presence of two electrophilic carbonyl centers in a 1,3-relationship, this compound is an excellent precursor for the synthesis of various heterocyclic compounds. These reactions typically proceed through a condensation reaction with a binucleophile, followed by cyclization.

A prominent example is the synthesis of pyrimidines through the reaction with urea (B33335) or thiourea. The reaction mechanism involves initial nucleophilic attack of the amine groups of urea at the carbonyl carbons, followed by dehydration and cyclization to form the pyrimidine (B1678525) ring. The 4-ethoxyphenyl group would be retained as a substituent on the resulting pyrimidine ring.

Similarly, reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of pyrazoles. nih.gov The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring substituted with the 4-ethoxyphenyl group.

Table 2: Examples of Heterocycles Potentially Synthesized from this compound

| Binucleophile | Resulting Heterocycle | General Reaction Type |

| Urea | 2-Hydroxypyrimidine derivative | Cyclocondensation |

| Thiourea | 2-Mercaptopyrimidine derivative | Cyclocondensation |

| Hydrazine | Pyrazole derivative | Cyclocondensation |

| Phenylhydrazine | 1-Phenylpyrazole derivative | Cyclocondensation |

Role as a 1,3-Dicarbonyl Synthon in Various Organic Transformations

Beyond heterocycle formation, this compound serves as a valuable 1,3-dicarbonyl synthon in several key organic transformations. researchgate.netnih.govresearchgate.net

One of the most important reactions is the Knoevenagel condensation . In this reaction, the enolate of this compound, or the compound itself under basic catalysis, reacts with another carbonyl compound (an aldehyde or ketone). This is followed by dehydration to yield a new α,β-unsaturated product.

Another significant transformation is the Michael addition . The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful method for forming new carbon-carbon bonds.

Kinetic and Thermodynamic Aspects of its Chemical Reactions

The enol-keto tautomerism is a thermodynamically controlled process, with the equilibrium constant depending on the relative stabilities of the two forms. thermofisher.com The rate of interconversion can be catalyzed by both acids and bases.

The rates of nucleophilic addition to the carbonyl groups are influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. The electron-donating ethoxy group on the phenyl ring may slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted phenylmalondialdehyde.

Cyclization reactions are often under thermodynamic control, leading to the formation of stable aromatic heterocyclic rings. The reaction kinetics will depend on the concentration of reactants, temperature, and the presence of catalysts. For instance, acid catalysis is often employed to accelerate the dehydration steps in heterocycle formation.

Spectroscopic and Advanced Characterization Techniques for 2 4 Ethoxyphenyl Malondialdehyde and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 2-(4-Ethoxyphenyl)malondialdehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aldehydic protons of the malondialdehyde moiety are expected to appear as a singlet or a doublet in the downfield region, typically between δ 9.0 and 10.0 ppm. The single proton at the C2 position, attached to both the phenyl ring and the two carbonyl groups, would likely be observed as a singlet. The aromatic protons of the 4-ethoxyphenyl group will present as two distinct doublets in the aromatic region (δ 6.8-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The ethoxy group will show a quartet for the methylene (B1212753) (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic Protons (CHO) | 9.0 - 10.0 | 190 - 200 |

| C2-Proton | ~4.5 | ~50-60 |

| Aromatic Protons | 6.8 - 7.5 (two doublets) | 115 - 160 |

| Ethoxy Methylene (-OCH₂-) | ~4.0 (quartet) | ~63 |

| Ethoxy Methyl (-CH₃) | ~1.4 (triplet) | ~15 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . scbt.comuni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions for analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the formyl groups (CHO), the ethoxy group (-OCH₂CH₃), and cleavage of the bond between the C2 carbon and the phenyl ring. Predicted collision cross-section (CCS) values for various adducts can also be calculated to aid in identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 139.5 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.08592 | 139.5 |

| [M+Na]⁺ | 215.06786 | 147.2 |

| [M-H]⁻ | 191.07136 | 143.2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde groups in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde group may also be visible around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orglibretexts.org The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the ethoxy group will likely produce a strong band around 1250 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in observing the aromatic ring vibrations and the C-C backbone stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing the chromophoric system of this compound. The molecule contains a conjugated system involving the phenyl ring and the two carbonyl groups, which will result in characteristic UV absorption maxima. The ethoxy group, being an electron-donating group, will likely cause a bathochromic (red) shift in the absorption compared to the unsubstituted 2-phenylmalondialdehyde. The primary absorption bands are expected in the UV region, likely between 250 and 300 nm. acs.org

X-ray Crystallography for Solid-State Structural Determination and Conformation Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and conformational details of the molecule. It would reveal the orientation of the 4-ethoxyphenyl group relative to the malondialdehyde moiety and the planarity of the conjugated system.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its quantitative analysis. nih.govnih.gov

HPLC, particularly with a UV detector set to the absorption maximum of the compound, is a powerful tool for purity determination. nih.govmdpi.comnih.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is a common setup for such analyses. mdpi.com The retention time of the compound is a characteristic property under specific chromatographic conditions.

GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. digitellinc.comalbany.eduresearchgate.netresearchgate.net Due to the polarity of the malondialdehyde group, derivatization may sometimes be employed to improve volatility and chromatographic performance. nih.govalbany.edu

Theoretical and Computational Chemistry Studies of 2 4 Ethoxyphenyl Malondialdehyde

Quantum Chemical Calculations of Electronic Structure and Bonding

A theoretical investigation into 2-(4-Ethoxyphenyl)malondialdehyde would typically commence with quantum chemical calculations to elucidate its electronic structure and bonding characteristics. This would involve using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate the molecular orbitals. Key outputs would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These calculations would provide insights into the molecule's kinetic stability and electrical properties. Natural Bond Orbital (NBO) analysis would also be a valuable tool to understand delocalization of electron density and intramolecular interactions, such as hyperconjugation.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound would be explored to identify its most stable three-dimensional structures. This analysis is crucial as the conformation of the molecule dictates its reactivity and physical properties. A systematic scan of the potential energy surface (PES) would be performed by rotating the key dihedral angles, such as those associated with the ethoxy group and the malondialdehyde moiety relative to the phenyl ring. The results would reveal the global minimum energy conformation and any local minima, as well as the energy barriers for interconversion between them. This information is fundamental for understanding how the molecule might interact with other species.

Reaction Pathway Modeling and Transition State Characterization

To understand the chemical behavior of this compound, its potential reaction pathways would be modeled. This could involve studying its tautomeric equilibria, as malondialdehydes are known to exist in enol forms. Computational methods would be used to locate the transition state structures for these transformations and calculate the activation energies. For example, the reaction of the aldehyde groups with nucleophiles could be modeled to predict the most likely sites of attack and the energy profiles of these reactions. This would provide a theoretical foundation for its reactivity in various chemical environments.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. For this compound, theoretical vibrational (IR and Raman) spectra would be calculated from the optimized geometry. The frequencies and intensities of the vibrational modes would be determined and could be compared with experimental data if it were available. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted spectra would serve as a theoretical benchmark for the characterization of the compound.

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) would be the cornerstone for a comprehensive understanding of the reactivity of this compound. Beyond HOMO-LUMO analysis, DFT-based reactivity descriptors such as the Fukui functions and the dual descriptor would be calculated. These descriptors help in identifying the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attack. The Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. These theoretical tools provide a detailed picture of the molecule's chemical behavior.

Applications and Advanced Research Directions in Organic Synthesis and Material Science

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental components used for the bottom-up assembly of more complex molecular architectures. nist.gov Aldehydes, in particular, are highly valued for their reactivity with a wide range of nucleophiles. 2-(4-Ethoxyphenyl)malondialdehyde possesses two aldehyde groups, making it a prime candidate for constructing heterocyclic systems and other complex structures.

The 1,3-dicarbonyl moiety of the malondialdehyde unit is a classic precursor for the synthesis of various heterocycles. Potential reactions include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds.

Pyrazoles and Isoxazoles: Condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632) derivatives, respectively.

Pyrimidines and Barbiturates: Cyclocondensation with urea (B33335), thiourea, or amidines.

The 4-ethoxyphenyl group can influence the electronic properties and solubility of the resulting molecules, which is a critical factor in the development of new pharmaceuticals and functional organic materials.

Role in the Design and Synthesis of Novel Organic Materials, including Polymers and Supramolecular Structures

The bifunctional nature of this compound makes it a potential monomer for polymerization reactions. The two aldehyde groups can react with difunctional nucleophiles, such as diamines or diols, to form polymers like polyimines (Schiff bases) or polyacetals. These reactions could be employed in interfacial polymerization techniques to create two-dimensional polymers or thin films.

Potential Polymerization Reactions:

| Reaction Type | Co-monomer | Resulting Polymer |

|---|---|---|

| Polycondensation | Diamines | Polyimines |

| Polycondensation | Diols | Polyacetals |

In supramolecular chemistry, the compound's ability to form directional hydrogen bonds and other non-covalent interactions could be exploited to create self-assembling systems, liquid crystals, or organic frameworks. The ethoxyphenyl group can participate in π-π stacking interactions, further directing the assembly of supramolecular structures.

Development of New Synthetic Methodologies and Reagents Featuring this compound

New synthetic methods often rely on the unique reactivity of specialized building blocks. While methodologies specifically featuring this compound are not well-documented, its structure lends itself to potential development in several areas. It could serve as a platform for multicomponent reactions, where its two aldehyde groups react sequentially or simultaneously with different reagents to build molecular complexity in a single step. Furthermore, its derivatives could be explored as new reagents for specific chemical transformations.

Exploitation in Ligand Synthesis for Catalysis and Coordination Chemistry

The synthesis of polydentate ligands is crucial for the development of new catalysts and coordination complexes. The dialdehyde (B1249045) functionality of this compound can be readily converted into a variety of chelating groups. For instance, reaction with amines can produce Schiff base ligands capable of coordinating with a wide range of metal ions.

The resulting metal complexes could be investigated for their catalytic activity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. The electronic nature of the 4-ethoxyphenyl substituent could be used to tune the properties of the metal center, influencing the catalyst's activity and selectivity.

Future Perspectives and Emerging Research Avenues in the Chemistry of this compound

The future of this compound in chemistry will depend on researchers exploring its synthetic potential. Key emerging avenues could include:

Functional Dyes and Pigments: The core structure is a chromophore that could be extended through condensation reactions to create novel dyes with tunable optical properties for applications in sensing or organic electronics.

Covalent Organic Frameworks (COFs): As a bifunctional monomer, it is a candidate for the synthesis of crystalline, porous COFs. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Medicinal Chemistry: The compound could be used as a scaffold to synthesize libraries of heterocyclic compounds for biological screening to discover new therapeutic agents.

While currently underutilized in published research, the versatile chemical nature of this compound suggests it holds significant promise as a building block for future innovations in both organic synthesis and material science.

Analytical Methodologies for the Detection and Quantification of 2 4 Ethoxyphenyl Malondialdehyde in Chemical Matrices

Development of High-Sensitivity Chromatographic Assays (e.g., GC-MS, HPLC-UV/MS) for Purity and Reaction Monitoring

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of 2-(4-Ethoxyphenyl)malondialdehyde. These methods offer high sensitivity and selectivity, making them ideal for assessing the purity of the compound and for monitoring its formation or consumption in chemical reactions.

High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC is a versatile tool for analyzing this compound. The presence of the phenyl ring in its structure suggests strong UV absorbance, making HPLC-UV a suitable method for detection. For enhanced specificity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred approach. This allows for the determination of the molecular weight of the analyte and its fragmentation pattern, providing unambiguous identification. mdpi.comresearchgate.net

A typical HPLC method for a substituted malondialdehyde would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.comresearchgate.net The gradient and flow rate can be optimized to achieve the best separation from impurities or other components in the reaction mixture. For quantitative analysis, a calibration curve would be generated using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and specific technique that can be employed for the analysis of this compound, particularly after derivatization to increase its volatility. nih.govnih.govresearchgate.net The inherent volatility of the compound might be limited due to the polar aldehyde groups. Therefore, derivatization is often a necessary step. The mass spectrometer provides detailed structural information, confirming the identity of the compound and any of its derivatives. digitellinc.com

Table 1: Representative Chromatographic Conditions for Substituted Malondialdehyde Analysis

| Parameter | HPLC-UV/MS | GC-MS |

| Column | Reversed-phase C18, 2.1-4.6 mm i.d., 50-250 mm length, 1.7-5 µm particle size | Capillary column (e.g., 5% phenylmethyl siloxane), 30 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and water with formic acid or buffer | Helium |

| Detection | UV (e.g., 254 nm, 310 nm), MS (ESI or APCI) | Mass Spectrometry (EI) |

| Derivatization | Often not required, but can be used to enhance sensitivity | Typically required (e.g., silylation, reaction with PFBHA or other agents) |

Spectrophotometric and Fluorometric Approaches for Chemical Purity and Concentration Determination

Spectrophotometric and fluorometric methods offer simpler and often more rapid alternatives for determining the purity and concentration of this compound, although they may lack the specificity of chromatographic techniques.

Spectrophotometry: The reaction of malondialdehydes with thiobarbituric acid (TBA) to form a colored adduct is a classic spectrophotometric method. srce.hrresearchgate.net This adduct typically exhibits a maximum absorbance around 532 nm. mdpi.com The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the malondialdehyde. While this method is straightforward and cost-effective, it can suffer from interferences from other aldehydes or reactive species that may be present in the sample. nih.gov The presence of the 4-ethoxyphenyl group might slightly shift the absorption maximum of the TBA adduct, necessitating a re-evaluation of the optimal wavelength for measurement.

Fluorometry: Fluorometric methods generally offer higher sensitivity than spectrophotometry. msesupplies.combiocompare.com Similar to spectrophotometry, fluorometric assays for malondialdehydes often rely on the reaction with a specific reagent to produce a fluorescent product. researchgate.netelabscience.comresearchgate.net For instance, the reaction of MDA with certain reagents can yield highly fluorescent derivatives that can be excited at a specific wavelength, and their emission can be measured to quantify the analyte. The introduction of the ethoxyphenyl group could potentially enhance the fluorescence of the resulting derivative due to the extended conjugation, which would need to be experimentally verified.

Derivatization Strategies for Enhanced Analytical Detection and Specificity in Chemical Reactions

Derivatization is a key strategy to improve the analytical properties of this compound, particularly for GC-MS analysis and in some cases for HPLC to enhance detection sensitivity and specificity. nih.govresearchgate.net

For GC-MS Analysis: To increase volatility and thermal stability for GC analysis, the aldehyde functional groups of this compound can be derivatized. Common derivatizing agents for aldehydes include:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with the carbonyl groups to form stable oximes that are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS. nih.gov

Silylating agents (e.g., MSTFA, BSTFA): These reagents replace the active hydrogens on the enol form of the malondialdehyde with trimethylsilyl (B98337) (TMS) groups, increasing volatility. youtube.com

Hydrazine (B178648) derivatives (e.g., 2,4-dinitrophenylhydrazine (B122626) (DNPH), phenylhydrazine): These reagents react with the aldehyde groups to form stable hydrazones, which are amenable to GC-MS analysis. nih.govnih.gov

For HPLC Analysis: While HPLC can often analyze underivatized this compound, derivatization can be employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.govnih.gov Reagents like DNPH are commonly used to form colored derivatives that can be detected at specific wavelengths with high sensitivity. nih.gov Dansylhydrazine is another reagent that forms highly fluorescent derivatives. nih.gov

Table 2: Common Derivatization Reagents for Malondialdehyde Analysis

| Derivatizing Reagent | Technique | Purpose |

| Thiobarbituric Acid (TBA) | Spectrophotometry/HPLC | Forms a colored adduct for colorimetric or UV-Vis detection. mdpi.comnih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC/GC-MS | Forms a stable, colored hydrazone for UV-Vis or MS detection. nih.govnih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Forms a volatile oxime derivative for sensitive GC-MS analysis. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Silylating agent that increases volatility for GC analysis. youtube.com |

| Dansylhydrazine | HPLC | Forms a highly fluorescent derivative for sensitive fluorescence detection. nih.gov |

| p-Anisidine (para-methoxy aniline) | GC-MS | Forms a stable derivative for GC-MS analysis. digitellinc.comresearchgate.net |

Challenges and Advancements in the Chemical Analytical Determination of Substituted Malondialdehydes

The analytical determination of substituted malondialdehydes like this compound presents both challenges and opportunities for methodological advancements.

Challenges:

Specificity: A major challenge, particularly with spectrophotometric and fluorometric methods, is the lack of specificity. Many aldehydes and other reactive compounds can interfere with the derivatization reactions, leading to inaccurate quantification. nih.gov

Stability: Malondialdehydes can be unstable, especially under certain pH and temperature conditions. This can lead to degradation of the analyte during sample preparation and analysis, resulting in underestimation.

Matrix Effects: In complex chemical matrices, other components can interfere with the ionization process in mass spectrometry or co-elute with the analyte in chromatography, affecting the accuracy of quantification.

Lack of Commercial Standards: The limited availability of certified reference standards for specific substituted malondialdehydes like this compound can hinder the development and validation of quantitative methods.

Advancements:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography (LC-HRMS) offers significant advantages in terms of specificity and sensitivity, allowing for the accurate mass measurement of the analyte and its fragments, which helps in its unambiguous identification even in complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and LC-MS/MS provide enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, effectively reducing background noise and interferences. nih.govresearchgate.net

Improved Derivatization Reagents: The development of new derivatization reagents that are more specific and yield more stable and sensitive derivatives continues to improve the reliability of analytical methods.

Automated Sample Preparation: Automation of sample preparation and derivatization steps can reduce variability and improve the throughput of analytical methods. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry: The use of stable isotope-labeled internal standards, such as deuterium-labeled analogues of the target compound, is the gold standard for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)malondialdehyde in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Friedel-Crafts Alkylation : Starting with 4-ethoxyphenyl precursors, alkylation can be performed using Lewis acid catalysts (e.g., AlCl₃) to introduce substituents. For example, 2-(4-ethoxyphenyl)acetic acid derivatives are synthesized via Friedel-Crafts reactions with optimized yields (~63%) under controlled stoichiometry .

- Oxidation Steps : Subsequent oxidation of intermediate aldehydes or alcohols using agents like KMnO₄ or CrO₃ under acidic conditions yields the malondialdehyde structure. Temperature control (e.g., 0–5°C) minimizes side reactions such as over-oxidation .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography to avoid impurities.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- Spectroscopy :

- X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) and confirm dihedral angles between aromatic rings (e.g., ~78° in related dialdehydes) .

Data Cross-Validation : Compare results with computational models (e.g., DFT calculations) to address discrepancies caused by dynamic equilibria .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile aldehydes.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bisulfite and adsorb with inert materials (e.g., sand) to prevent environmental release .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound impact its reactivity in condensation reactions?

Methodological Answer:

- Tautomer Analysis : The compound may exist in keto-enol forms, affecting nucleophilicity. Use deuterated solvents (e.g., DMSO-d₆) in NMR to track tautomer ratios .

- Reactivity Optimization : Enol forms are more reactive in [2+2] or [2+3] condensations with polyamines. Adjust pH (e.g., mildly acidic conditions) to stabilize the reactive tautomer .

- Case Study : In macrocycle synthesis, tautomer control via solvent polarity (e.g., DMF vs. THF) improves yields by 15–20% .

Q. What analytical challenges arise in quantifying this compound in biological systems?

Methodological Answer:

- Detection Limits : Malondialdehyde derivatives are prone to degradation; use LC-MS/MS with stable isotope-labeled internal standards (e.g., d₄-MDA) for accurate quantification .

- Matrix Effects : In lipid peroxidation studies, co-eluting biomolecules (e.g., proteins) interfere. Pre-purify samples via solid-phase extraction (C18 columns) .

- Validation : Cross-check with anti-MDA antibodies (e.g., ELISA) to confirm specificity, especially in tissue homogenates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer:

- Variable Control : Discrepancies often stem from catalyst loading (e.g., Pd vs. Cu), solvent polarity, or oxygen sensitivity. Standardize conditions (e.g., anhydrous DMF under N₂) .

- Mechanistic Studies : Use in-situ IR or ESR to track radical intermediates, which may explain yield variations (e.g., radical vs. ionic pathways) .

- Comparative Table :

| Catalyst System | Solvent | Yield (%) | Key Side Products | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 78 | Oxidized aldehydes | |

| CuI/1,10-phen | THF | 63 | Dimerized species |

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

Methodological Answer:

- Material Science : As a precursor for conductive polymers (e.g., Schiff base networks), optimize thermal stability via TGA and conductivity via four-probe measurements .

- Biomedical Probes : Functionalize with fluorophores (e.g., dansyl chloride) for imaging lipid peroxidation in cell cultures. Validate specificity via siRNA knockdown of antioxidant enzymes .

- Environmental Chemistry : Study degradation pathways under UV light (λ = 254 nm) using GC-MS to identify eco-toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。